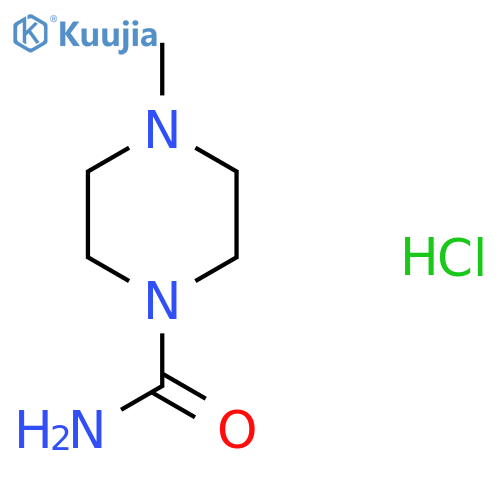

Cas no 859298-22-9 (4-methylpiperazine-1-carboxamide;hydrochloride)

4-methylpiperazine-1-carboxamide;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-methylpiperazine-1-carboxamide hydrochloride

- 4-methylpiperazine-1-carboxamide;hydrochloride

- NSC27483

-

- インチ: 1S/C6H13N3O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3,(H2,7,10);1H

- InChIKey: WTQZIQCRTIDCOM-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(N)N1CCN(C)CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 129

- トポロジー分子極性表面積: 49.6

4-methylpiperazine-1-carboxamide;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-61077-0.1g |

4-methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 95.0% | 0.1g |

$98.0 | 2025-03-15 | |

| Enamine | EN300-61077-2.5g |

4-methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 95.0% | 2.5g |

$726.0 | 2025-03-15 | |

| Enamine | EN300-61077-0.05g |

4-methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 95.0% | 0.05g |

$66.0 | 2025-03-15 | |

| Enamine | EN300-61077-0.25g |

4-methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 95.0% | 0.25g |

$142.0 | 2025-03-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13922-1-5G |

4-methylpiperazine-1-carboxamide;hydrochloride |

859298-22-9 | 95% | 5g |

¥ 5,273.00 | 2023-04-13 | |

| Aaron | AR01A8YE-100mg |

4-Methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 95% | 100mg |

$160.00 | 2025-02-09 | |

| Aaron | AR01A8YE-1g |

4-Methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 95% | 1g |

$536.00 | 2025-02-09 | |

| Aaron | AR01A8YE-500mg |

4-Methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 95% | 500mg |

$398.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13922-1-1g |

4-methylpiperazine-1-carboxamide;hydrochloride |

859298-22-9 | 95% | 1g |

¥1872.0 | 2024-04-16 | |

| Ambeed | A548468-1g |

4-Methylpiperazine-1-carboxamide hydrochloride |

859298-22-9 | 97% | 1g |

$429.0 | 2024-04-17 |

4-methylpiperazine-1-carboxamide;hydrochloride 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

4. Back matter

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

4-methylpiperazine-1-carboxamide;hydrochlorideに関する追加情報

4-methylpiperazine-1-carboxamide;hydrochloride (CAS No. 859298-22-9): A Comprehensive Overview

4-methylpiperazine-1-carboxamide;hydrochloride, identified by its Chemical Abstracts Service (CAS) number 859298-22-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivative class, which is widely recognized for its diverse biological activities and therapeutic potential. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug development.

The< strong>piperazine moiety is a six-membered aromatic heterocyclic amine, characterized by its nitrogen-containing ring structure. This structural feature contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. In particular, 4-methylpiperazine-1-carboxamide;hydrochloride has garnered attention due to its potential applications in the treatment of neurological and psychiatric disorders.

Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. The< strong>1-carboxamide functional group in 4-methylpiperazine-1-carboxamide;hydrochloride introduces additional pharmacophoric elements that can modulate receptor binding and enhance pharmacological activity. This has led to increased interest in exploring its potential as a lead compound for drug discovery.

In the realm of neurological research, 4-methylpiperazine-1-carboxamide;hydrochloride has been investigated for its potential role in modulating neurotransmitter systems. Piperazine derivatives are known to interact with serotonin receptors, dopamine receptors, and other neurotransmitter targets, making them promising candidates for treating conditions such as depression, anxiety, and schizophrenia. The< strong>hydrochloride form of this compound ensures better stability and bioavailability, which are critical factors for its therapeutic efficacy.

The synthesis of 4-methylpiperazine-1-carboxamide;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, ensuring that the final product meets stringent pharmaceutical standards. These methodologies often include catalytic processes and purification techniques that enhance the overall quality of the compound.

Evaluation of the pharmacokinetic properties of 4-methylpiperazine-1-carboxamide;hydrochloride has revealed promising results in preclinical studies. The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential clinical application. These findings support further investigation into its therapeutic potential and highlight its suitability for developing novel drugs.

The< strong>CAS No. 859298-22-9 provides a unique identifier for this compound, facilitating its recognition and classification in scientific literature and databases. This standardized nomenclature is crucial for researchers who need to reference this compound accurately in their studies. Additionally, the CAS number aids in regulatory compliance and ensures that the compound is properly documented for commercial distribution.

In conclusion, 4-methylpiperazine-1-carboxamide;hydrochlorride (CAS No. 859298-22-9) represents a significant advancement in pharmaceutical research due to its unique chemical structure and potential therapeutic applications. Its interaction with biological targets, combined with its favorable pharmacokinetic properties, positions it as a promising candidate for further development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in addressing various neurological and psychiatric disorders.

859298-22-9 (4-methylpiperazine-1-carboxamide;hydrochloride) 関連製品

- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)

- 478149-00-7(Thieno[2,3-c]pyridine-2-carboxylic acid)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)

- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)

- 1105197-85-0(2-{[5-(4-pentanoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)

- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)

- 1363405-41-7(2-(1-Aminocyclopentyl)acetonitrile hydrochloride)

- 2138824-72-1(tert-butyl (2E)-3-4-(1H-imidazol-1-yl)phenylprop-2-enoate)

- 1005695-94-2(3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene-2-sulfanylideneimidazolidin-4-one)